Bruceine D

概要

説明

Bruceine D is a naturally occurring tetracyclic triterpene quassinoid isolated from the fruits of Brucea javanica, a plant belonging to the Simaroubaceae family . This compound has garnered significant attention due to its potent anticancer properties, particularly against pancreatic cancer . This compound is known for its ability to induce apoptosis in cancer cells through various molecular pathways .

準備方法

Bruceine D is primarily extracted from Brucea javanica fruits. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The synthetic routes for this compound are complex and involve multiple steps of organic synthesis.

化学反応の分析

Bruceine D undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions of this compound can yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .

科学的研究の応用

Anticancer Properties

Bruceine D has demonstrated potent anticancer effects across multiple cancer types, including non-small-cell lung cancer, pancreatic cancer, breast cancer, and osteosarcoma. Below are detailed insights into its applications:

Non-Small-Cell Lung Cancer (NSCLC)

Research indicates that this compound effectively inhibits the proliferation of NSCLC cells through several mechanisms:

- Induction of Apoptosis : Treatment with this compound leads to significant apoptosis in A549 cells (a type of NSCLC) by modulating reactive oxygen species (ROS) and mitochondrial pathways. This was evidenced by a decrease in anti-apoptotic proteins and an increase in pro-apoptotic proteins .

- Cell Cycle Arrest : The compound induces G0-G1 phase arrest, contributing to reduced cell proliferation .

- In Vivo Efficacy : In animal models, this compound significantly reduced tumor growth without noticeable toxicity .

Pancreatic Cancer

This compound has also shown effectiveness against pancreatic adenocarcinoma:

- Mechanisms : It induces apoptosis via the p38-MAPK and NF-κB signaling pathways, alongside ROS accumulation .

- Tumor Growth Reduction : In preclinical studies, this compound reduced xenograft tumor growth in nude mice models .

Breast Cancer

Recent studies have identified this compound as a promising candidate for breast cancer treatment:

- Synergistic Effects : When combined with other natural products, it exhibited enhanced anti-cancer effects on breast cancer cell lines .

- Target Identification : Drug target prediction analyses have highlighted the androgen receptor and estrogen receptor as potential targets for this compound .

Osteosarcoma

In osteosarcoma models, this compound has shown significant therapeutic potential:

- Inhibition of Stem Cell Traits : It suppresses tumor growth and stem cell-like properties through inhibition of the STAT3 signaling pathway .

- Mechanistic Insights : The compound's ability to induce apoptosis and inhibit migration suggests its utility in treating aggressive osteosarcoma cases .

Safety Profile

This compound exhibits a favorable safety profile in various studies:

- Minimal cytotoxicity was observed in normal human cells compared to cancer cells, suggesting selective targeting of malignant cells .

Summary of Findings

The following table summarizes key findings from various studies on the applications and effects of this compound:

作用機序

Bruceine D exerts its effects through several molecular pathways:

Apoptosis Induction: this compound induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways.

PI3K/Akt Pathway: This compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Nrf2 Pathway: This compound enhances the chemosensitivity of pancreatic cancer cells to gemcitabine by inhibiting the Nrf2 pathway.

類似化合物との比較

Bruceine D is part of a group of quassinoids found in Brucea javanica. Similar compounds include:

Bruceine A: Known for its anti-inflammatory and anticancer properties.

Bruceine B: Exhibits potent cytotoxic effects against various cancer cell lines.

Bruceine C: Studied for its antiparasitic and anticancer activities.

Compared to these compounds, this compound is unique due to its specific molecular targets and pathways, particularly its ability to inhibit the PI3K/Akt and Nrf2 pathways .

生物活性

Bruceine D (BD), a bioactive compound derived from Brucea javanica, has garnered attention for its significant biological activities, particularly in cancer treatment. This article explores its mechanisms of action, efficacy across various cancer types, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its anticancer effects:

- Induction of Apoptosis : BD has been shown to trigger apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The apoptosis is mediated through the activation of reactive oxygen species (ROS) and the MAPK signaling pathway, which leads to increased mitochondrial membrane permeability and the release of pro-apoptotic factors .

- Inhibition of Cell Proliferation : Studies indicate that BD effectively inhibits cell proliferation in several cancer types, including pancreatic, breast, and lung cancers. The compound downregulates key cell cycle regulators such as Cyclin D1 and CDK4, leading to cell cycle arrest .

- Autophagy Activation : In addition to apoptosis, BD promotes autophagy, a process that can lead to cell death under certain conditions. The induction of autophagy has been observed in lung cancer cells treated with BD .

Non-Small Cell Lung Cancer (NSCLC)

Research has demonstrated that this compound effectively inhibits the proliferation of NSCLC cells. A study involving four NSCLC cell lines (A549, H1650, PC-9, HCC827) revealed that BD induced significant apoptosis and inhibited colony formation and migratory abilities . The compound's ability to increase ROS levels was crucial for its cytotoxic effects.

Breast Cancer

In breast cancer models, BD has shown a dose-dependent inhibition of cell proliferation. In particular, it was effective against MCF-7 and Hs 578T cell lines, with IC50 values ranging from 0.7 to 65 μM . Furthermore, BD was found to suppress pathways related to angiogenesis and glycolysis, which are critical for tumor growth .

Hepatocellular Carcinoma

BD also exhibits potent effects against hepatocellular carcinoma by inducing apoptosis and inhibiting cell proliferation. This activity is linked to its ability to disrupt key signaling pathways involved in tumorigenesis .

Osteosarcoma

In osteosarcoma cells, this compound inhibited tumor growth and stem cell-like properties by repressing the STAT3 signaling pathway. The compound demonstrated significant anti-tumor activity without notable side effects in vivo .

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Lung Cancer Study : A study indicated that BD significantly inhibited the growth of lung cancer xenografts in vivo while promoting apoptosis and autophagy in vitro. This suggests its potential as a candidate for lung cancer therapy due to low toxicity and multifaceted action mechanisms .

- Breast Cancer Research : Another investigation focused on the effects of BD on breast cancer cells showed that it could inhibit migration and invasion while inducing apoptosis. These findings support the use of BD as a therapeutic agent in triple-negative breast cancer (TNBC) .

Summary Table of Biological Activities

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Non-Small Cell Lung Cancer | Apoptosis, Autophagy | Induces apoptosis via ROS; inhibits proliferation |

| Breast Cancer | Apoptosis, Inhibition of Angiogenesis | Dose-dependent inhibition; effective against MCF-7 |

| Hepatocellular Carcinoma | Apoptosis | Induces apoptosis; inhibits proliferation |

| Osteosarcoma | STAT3 Pathway Inhibition | Suppresses stemness traits; significant anti-tumor activity |

特性

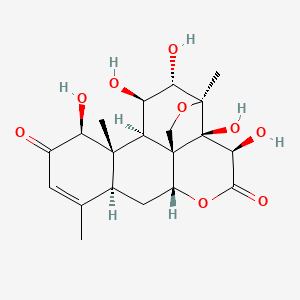

IUPAC Name |

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944105 | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-66-1 | |

| Record name | Bruceine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bruceine D has been shown to interact with a variety of targets, leading to a range of downstream effects:

- Ecdysone Receptor (EcR): this compound binds to EcR, inhibiting the formation of the 20E-EcR-USP-EcRE complex and suppressing the transcriptional activation activity of EcR. This ultimately disrupts insect growth and metamorphosis. []

- Mitochondria: this compound induces apoptosis in various cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. [, , ]

- Signaling Pathways: this compound modulates several key signaling pathways involved in cell survival, proliferation, and metastasis:

- PI3K/Akt: this compound inactivates the PI3K/Akt pathway, contributing to its anti-cancer effects. []

- MAPK/ERK: this compound inhibits the phosphorylation of ERK, potentially contributing to its anti-cancer activity. []

- STAT3: this compound suppresses the STAT3 signaling pathway, inhibiting tumor growth and stem cell-like traits in osteosarcoma. []

- NOTCH: this compound inhibits the NOTCH pathway, contributing to its protective effects in a mouse model of allergic asthma. []

- Nrf2: this compound promotes the ubiquitin–proteasome-dependent degradation of Nrf2, enhancing the chemosensitivity of gemcitabine in pancreatic cancer. []

- Other Targets: this compound has also been shown to downregulate LINC01667, leading to the suppression of Cyclin E1 and inhibition of cell proliferation in gastric cancer. []

A:

- Molecular Formula: C26H32O9 []

- Molecular Weight: 488.53 g/mol []

- Spectroscopic Data: Structural confirmation is typically achieved through NMR and Mass Spectrometry. For detailed spectroscopic data, refer to publications focusing on the isolation and characterization of this compound. [, , ]

ANone: Information regarding the material compatibility and stability of this compound under various environmental conditions is limited in the provided research. Further studies are needed to explore these aspects and their impact on potential applications.

ANone: The provided research does not indicate any inherent catalytic properties of this compound. Its primary mechanisms of action revolve around its interaction with specific biological targets and pathways.

ANone: Yes, computational chemistry has been utilized:

- Molecular Docking: Researchers have used molecular docking studies to investigate the interaction of this compound with potential target proteins, such as Bcl-2, to understand its anti-cancer mechanisms. [, ]

ANone: While detailed SAR studies are limited in the provided research, some insights can be gleaned:

- Quassinoid Structure: this compound belongs to the quassinoid family, known for their diverse biological activities. The presence of specific functional groups on the quassinoid scaffold likely contributes to this compound's target binding and activity. [, ]

- Glycosylation: The presence and type of sugar moieties can impact activity. For example, glycosylated quassinoids showed lower in vitro antimalarial activity compared to their aglycone counterparts. []

A:

- Formulation: To enhance its solubility and bioavailability, researchers have explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) for this compound. This formulation demonstrated improved pharmacokinetic parameters and enhanced anti-ulcerative colitis efficacy in a rat model. []

ANone: The provided research primarily focuses on this compound's biological activity and doesn't provide specific details regarding SHE regulations. As with any potential therapeutic compound, adherence to relevant safety regulations and guidelines is crucial during its development and potential clinical application.

ANone:

A:

- In vitro Efficacy:

- Cytotoxicity: this compound demonstrates potent cytotoxic effects against various cancer cell lines, including pancreatic, breast, lung, and blood cancer cells. [, , , , , , , , , , , ]

- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines through both intrinsic and extrinsic mitochondrial-mediated pathways. [, , , ]

- Inhibition of Cell Proliferation, Migration, and Invasion: this compound effectively inhibits cell proliferation, migration, and invasion in several cancer cell lines. [, , , , , ]

- In vivo Efficacy:

- Tumor Growth Inhibition: this compound has been shown to suppress tumor growth in a mouse orthotopic model of pancreatic cancer. [, ]

- Anti-Ulcerative Colitis Activity: this compound formulated in a SNEDDS demonstrated efficacy in a TNBS-induced ulcerative colitis rat model, improving disease activity index and colon pathology. []

- Anti-asthma Effects: this compound ameliorated allergic asthma symptoms in an ovalbumin-induced mouse model, reducing airway hyperresponsiveness and inflammatory cell infiltration. []

- Nrf2 Upregulation: Increased Nrf2 expression has been linked to chemoresistance in pancreatic cancer. This compound's ability to inhibit the Nrf2 pathway might help overcome this resistance mechanism. []

- AKT Signaling: Overexpression of AKT signaling has been implicated in chemoresistance in multiple myeloma. This compound's ability to abrogate the AKT-driven signaling pathway might provide a strategy to overcome this resistance. []

ANone: While the provided research primarily focuses on this compound's therapeutic potential, some studies offer insights into its safety profile:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。